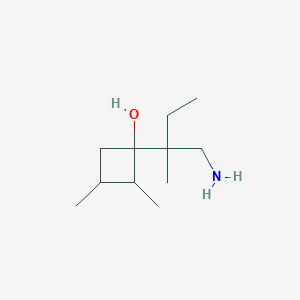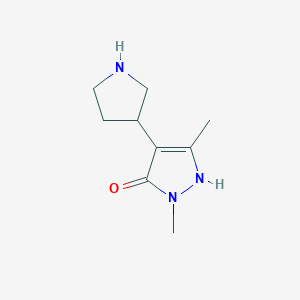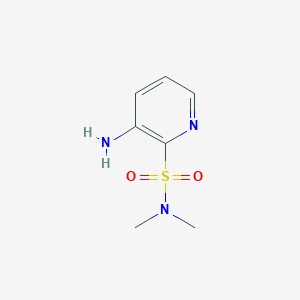
3-Amino-N,N-dimethylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-dimethylpyridine-2-sulfonamide is a chemical compound with the molecular formula C₇H₁₁N₃O₂S and a molecular weight of 201.25 g/mol . This compound is characterized by the presence of an amino group, a dimethyl group, and a sulfonamide group attached to a pyridine ring. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethylpyridine-2-sulfonamide typically involves the reaction of 3-amino-2-chloropyridine with dimethylamine and a sulfonamide source under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
3-Amino-N,N-dimethylpyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play roles in various biological processes . These interactions can lead to a range of pharmacological effects, including anti-inflammatory, diuretic, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Often combined with trimethoprim for treating bacterial infections.
Uniqueness
3-Amino-N,N-dimethylpyridine-2-sulfonamide is unique due to its specific structural features, including the pyridine ring and the combination of amino, dimethyl, and sulfonamide groups.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
3-amino-N,N-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)7-6(8)4-3-5-9-7/h3-5H,8H2,1-2H3 |
InChI Key |
XYVGSHVIDICCBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



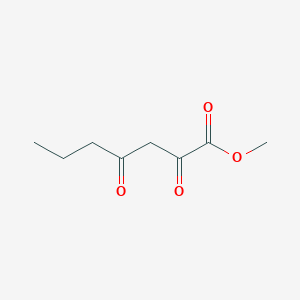
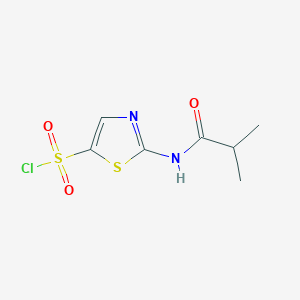
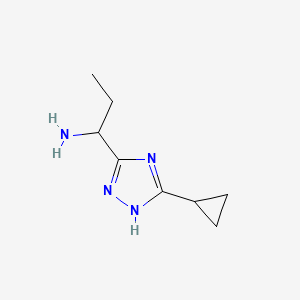
![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)
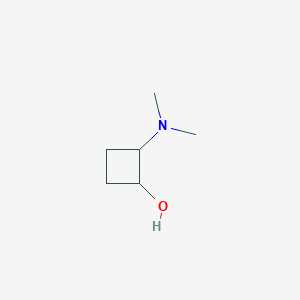


![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)
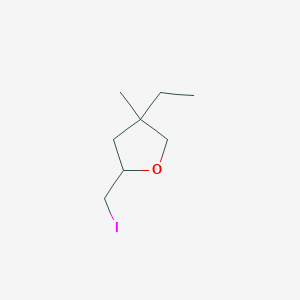
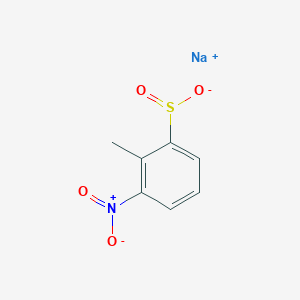
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)
